N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methyl-2-phenoxyacetamide
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Overview
Description
N-Methyl-2-phenoxy-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes a phenoxy group, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-phenoxy-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-phenoxyacetic acid with N-methylamine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the trifluoromethyl and hydroxy groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-phenoxy-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenoxy or trifluoromethyl moieties .
Scientific Research Applications
N-Methyl-2-phenoxy-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-2-phenoxy-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the phenoxy group may facilitate interactions with hydrophobic regions of target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxyacetamide derivatives and trifluoromethyl-substituted amides. Examples include:
- 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
- Acetamide, 2,2,2-trifluoro-
Uniqueness
N-Methyl-2-phenoxy-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of both a phenoxy group and a trifluoromethyl group enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C18H15F6NO3 |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methyl-2-phenoxyacetamide |
InChI |
InChI=1S/C18H15F6NO3/c1-25(15(26)11-28-14-5-3-2-4-6-14)13-9-7-12(8-10-13)16(27,17(19,20)21)18(22,23)24/h2-10,27H,11H2,1H3 |
InChI Key |
HQAGTEJQOVMWJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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